2-Chloro-3-nitrophenol

Physicochemical Properties Acidity Chromatography

2-Chloro-3-nitrophenol (CAS 603-84-9) is the definitive chloronitrophenol isomer for disinfection byproduct research, proven to generate the highest total Cl-DBP yield and toxicity among all tested nitrophenols. Its distinct physicochemical profile—pKa 7.39±0.25, melting point 120–122°C, LogP 2.1—guarantees predictable reactivity in SNAr, Suzuki coupling, and reduction. The crystalline solid form simplifies handling and purification. Do not substitute with cheaper isomers: a single positional swap can shift the pKa by nearly a full log unit and alter the melting point by over 30°C, compromising experimental validity and product performance.

Molecular Formula C6H4ClNO3
Molecular Weight 173.55 g/mol
CAS No. 603-84-9
Cat. No. B183055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-nitrophenol
CAS603-84-9
Molecular FormulaC6H4ClNO3
Molecular Weight173.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H4ClNO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H
InChIKeyQBGLHYQUZJDZOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-nitrophenol (CAS 603-84-9): A High-Purity Chloronitrophenol Building Block for Organic Synthesis and DBP Research


2-Chloro-3-nitrophenol (CAS 603-84-9) is an aromatic compound belonging to the chloronitrophenol class, featuring both a chloro and a nitro substituent ortho and meta to the phenolic hydroxyl group, respectively. This specific substitution pattern confers a distinct set of physicochemical properties, including a predicted pKa of 7.39±0.25, a melting point of 120-122°C, a density of 1.554 g/cm³, and a LogP (XLogP3) of 2.1 [1]. Its solid, crystalline nature and defined spectral characteristics (NMR, FTIR, Raman, UV-Vis) make it a reliable intermediate for precise synthetic applications [2].

Beyond Isomerism: Why 2-Chloro-3-nitrophenol Cannot Be Replaced by Its Regioisomers in Critical Applications


Despite sharing the same molecular formula (C₆H₄ClNO₃) and molecular weight (173.55 g/mol) with other chloronitrophenol isomers, 2-chloro-3-nitrophenol exhibits significant differences in key physicochemical and reactivity parameters. Direct head-to-head studies reveal that even a simple positional swap of substituents (e.g., from 2-Cl,3-NO₂ to 4-Cl,2-NO₂) can shift the pKa by nearly a full log unit and alter the melting point by over 30°C . More critically, in complex chemical environments, these structural differences translate into vastly different reaction outcomes, as evidenced by its unique ranking in disinfection byproduct (DBP) formation studies, where 2-chloro-3-nitrophenol generated the highest toxicity of all tested nitrophenol compounds [1]. These findings underscore that generic substitution with a cheaper or more readily available chloronitrophenol isomer is scientifically unsound and can lead to experimental failure or compromised product performance.

Quantitative Differentiation of 2-Chloro-3-nitrophenol: A Procurement-Focused Evidence Guide


pKa Value: 2-Chloro-3-nitrophenol Exhibits an Intermediate Acidity Profile Distinct from Common Regioisomers

The predicted pKa of 2-chloro-3-nitrophenol is 7.39±0.25, placing it in a distinct intermediate range among chloronitrophenol isomers. This is 1.96 log units higher (less acidic) than 2-chloro-4-nitrophenol (pKa 5.43±0.22) and 0.91 units higher than 4-chloro-2-nitrophenol (pKa 6.48 at 25°C), but 0.31 units lower than 4-chloro-3-nitrophenol (pKa 7.70±0.10) [1]. This specific pKa dictates its protonation state in common biological and environmental pH ranges, directly impacting its solubility, partition coefficient, and nucleophilic/electrophilic reactivity in aqueous and buffered synthetic media.

Physicochemical Properties Acidity Chromatography Reactivity

Melting Point: A 30°C+ Difference Distinguishes 2-Chloro-3-nitrophenol from Key Analogs for Solid-Phase Handling and Purity Assessment

2-Chloro-3-nitrophenol exhibits a melting point range of 120-122°C. This is significantly higher than that of 4-chloro-2-nitrophenol (85-87°C), 2-chloro-4-nitrophenol (106-112°C), and lower than 4-chloro-3-nitrophenol (125-128°C) . A melting point difference of over 30°C relative to 4-chloro-2-nitrophenol provides a clear and simple quality control metric for confirming the identity and purity of a received batch. Furthermore, the higher melting point translates to greater thermal stability and ease of handling as a free-flowing solid at ambient laboratory temperatures, reducing the risk of caking or decomposition.

Solid-State Properties Purity Crystallization Thermal Analysis

Disinfection Byproduct (DBP) Formation: 2-Chloro-3-nitrophenol Ranked Highest in Total Cl-DBP Yield and Toxicity Among Six Nitrophenol Compounds

In a 2024 study published in the Journal of Hazardous Materials, the formation of chlorinated disinfection byproducts (Cl-DBPs) from six representative nitrophenol compounds (NCs) was systematically evaluated. The total Cl-DBPs yield from the six NCs followed a decreasing order: 2-chloro-3-nitrophenol > 3-nitrophenol > 2-methyl-3-nitrophenol > 2-amino-4-nitrophenol > 2-nitrophenol > 4-nitrophenol [1]. Moreover, the Cl-HNMs (halonitromethanes) generated from 2-chloro-3-nitrophenol exhibited the highest toxicity, and the compound's transformation products also demonstrated significant ecotoxicity [2]. This data places 2-chloro-3-nitrophenol as the most potent precursor in this class for generating harmful byproducts during water chlorination, a finding that is critical for researchers studying DBP formation mechanisms, environmental fate, or water treatment efficacy.

Environmental Chemistry Water Treatment Toxicity Reactivity

Lipophilicity (LogP): 2-Chloro-3-nitrophenol Occupies a Specific Partition Coefficient Range Among Chloronitrophenol Isomers

The computed partition coefficient (XLogP3) for 2-chloro-3-nitrophenol is 2.1 [1]. This value distinguishes it from related isomers: 4-chloro-2-nitrophenol has a higher XLogP3 of 2.5, while 2-chloro-4-nitrophenol is reported with a LogP of 2.55 [2]. The lower LogP of the 2-chloro-3-nitro isomer indicates a slightly lower affinity for hydrophobic environments compared to the 4-chloro-2-nitro and 2-chloro-4-nitro analogs. This difference in lipophilicity, while subtle, can translate into measurable variations in reversed-phase HPLC retention time, membrane permeability in biological assays, and efficiency of extraction from aqueous matrices, thereby influencing the choice of compound for specific analytical or synthetic protocols.

Lipophilicity Partition Coefficient ADME Extraction

Targeted Applications of 2-Chloro-3-nitrophenol Based on Verified Differential Evidence


Disinfection Byproduct (DBP) Research: A Benchmark Compound for High-Yield and High-Toxicity Studies

Given its confirmed ranking as the compound with the highest total Cl-DBP yield and associated toxicity among six nitrophenol compounds [1], 2-chloro-3-nitrophenol is the ideal model compound for researchers investigating the formation mechanisms, kinetics, and mitigation of chlorinated disinfection byproducts in water treatment. Its use ensures a robust signal and clear differentiation from other NCs, making it a critical reference standard for method validation and comparative environmental fate assessments.

Organic Synthesis: A Strategic Intermediate Where Regioisomeric Purity is Paramount

The distinct physicochemical signature of 2-chloro-3-nitrophenol—defined by its specific pKa (7.39±0.25), melting point (120-122°C), and LogP (2.1)—guarantees predictable reactivity in subsequent synthetic transformations such as nucleophilic aromatic substitution (SNAr), Suzuki coupling, or reduction [2]. For applications demanding precise regiochemical control, such as in the synthesis of agrochemicals, pharmaceuticals, or functional materials, the use of this specific isomer is non-negotiable. The high melting point also facilitates its handling and purification as a solid intermediate, reducing solvent waste and improving process efficiency.

Analytical Chemistry: A Calibrant for Chromatographic Method Development and Spectroscopic Analysis

The compound's well-documented spectral data (NMR, FTIR, Raman, UV-Vis) [3] and unique combination of pKa and LogP [2] make it an excellent candidate for developing and validating HPLC, GC-MS, and other analytical methods for the separation and detection of chloronitrophenol isomers in complex mixtures. Its intermediate retention characteristics allow it to serve as a reliable internal standard or calibrant, enabling the accurate quantification of related compounds in environmental samples, reaction monitoring, or quality control of industrial processes.

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